2-{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine
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Overview
Description
2-{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and a difluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multiple steps. One common method includes the reaction of 2,6-difluorobenzoyl chloride with piperidine to form the intermediate 1-(2,6-difluorobenzoyl)piperidine. This intermediate is then reacted with 2-chloromethyl-3-methylpyridine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with fewer double bonds or functional groups.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
2-{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include inhibition of certain enzymes or activation of specific receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methoxy}-3-ethylpyridine
- 2-{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methoxy}-4-methylpyridine
Uniqueness
2-{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorobenzoyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O2/c1-13-4-3-9-22-18(13)25-12-14-7-10-23(11-8-14)19(24)17-15(20)5-2-6-16(17)21/h2-6,9,14H,7-8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJDDQRAHOJWTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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